2-(Trifluoromethyl)cinnamyl alcohol
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Overview
Description
2-(Trifluoromethyl)cinnamyl alcohol is an organic compound characterized by the presence of a trifluoromethyl group attached to the cinnamyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)cinnamyl alcohol typically involves the reaction of cinnamyl alcohol with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the trifluoromethyl group, yielding the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)cinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(Trifluoromethyl)cinnamaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield this compound derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, and other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Trifluoromethyl iodide (CF3I) and bases like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 2-(Trifluoromethyl)cinnamaldehyde.
Reduction: Various this compound derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-(Trifluoromethyl)cinnamyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cinnamyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity.
Comparison with Similar Compounds
Cinnamyl Alcohol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Cinnamaldehyde: An aldehyde derivative with distinct reactivity and applications.
Cinnamic Acid: A carboxylic acid derivative with different chemical behavior.
Uniqueness: 2-(Trifluoromethyl)cinnamyl alcohol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications that require these specific characteristics.
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-6,14H,7H2/b5-3+ |
InChI Key |
LTSVUJCQNDJOJO-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CO)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)C(F)(F)F |
Origin of Product |
United States |
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